5,7-dimethyl-N'-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications, demonstrating good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted triazolopyrimidines, each with potential biological activities and applications .
Scientific Research Applications
5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound exhibits various biological activities, including acting as inhibitors for enzymes like JAK1, JAK2, and PHD-1.
Material Sciences: The compound is used in the development of materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor for JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxo (α-methyl)acetohydrazone
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-yl hydrazine
Uniqueness
5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its specific functional groups and the ability to interact with a wide range of biological targets. Its synthesis method is also notable for being eco-friendly and efficient, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H18N6O/c1-4-14(13-8-6-5-7-9-13)20-21-16(24)15-19-17-18-11(2)10-12(3)23(17)22-15/h5-10H,4H2,1-3H3,(H,21,24)/b20-14+ |
InChI Key |
ULBLRIDZURVMOL-XSFVSMFZSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=NN2C(=CC(=NC2=N1)C)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)C1=NN2C(=CC(=NC2=N1)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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